1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid consists of a piperidine ring attached to a pyrimidine ring via a single bond. The pyrimidine ring contains a chlorine atom at the 6-position.Scientific Research Applications
Antimicrobial Activity
- Synthesis and antimicrobial activity : The synthesis of new pyridine derivatives, including compounds related to 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid, and their antimicrobial activity were explored. The study found variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
- Microwave-assisted synthesis and antibacterial activity : A similar study investigated microwave-assisted synthesis of piperidine-containing pyrimidine imines and their antibacterial activities. This research indicates the potential of such compounds, including those structurally related to 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid, in developing antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Properties
- Aurora kinase inhibitor : A study on Aurora kinase inhibitors mentioned a compound structurally similar to 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid, suggesting its potential use in cancer treatment. Aurora kinases are critical for cell proliferation, and their inhibition can be a strategy in cancer therapy (ヘンリー,ジェームズ, 2006).
- Anti-angiogenic and DNA cleavage activities : Another research focused on the synthesis of novel derivatives related to 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid. These compounds demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Structural and Electronic Properties
- Structural and electronic properties of anticonvulsant drugs : A study explored the crystal structures and electronic properties of compounds structurally related to 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid, which were used as anticonvulsants. These findings could be relevant in understanding the drug's interaction and behavior at the molecular level (Georges et al., 1989).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as ®-(-)-3-piperidinecarboxylic acid, act as inhibitors of gaba (γ-aminobutyric acid) uptake . GABA is a major inhibitory neurotransmitter in the central nervous system, and its uptake inhibitors can increase the concentration of GABA in the synaptic cleft, leading to enhanced inhibitory neurotransmission .
Mode of Action
If it acts similarly to related compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target . This interaction could lead to changes in the physiological processes regulated by the target.
Biochemical Pathways
If it acts as a GABA uptake inhibitor, it could affect the GABAergic neurotransmission pathway, leading to increased inhibitory neurotransmission .
Result of Action
If it acts as a GABA uptake inhibitor, it could lead to an increase in the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission .
properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-4-9(13-6-12-8)14-3-1-2-7(5-14)10(15)16/h4,6-7H,1-3,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQTWMAYFBEBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733671 | |
Record name | 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160263-08-0 | |
Record name | 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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